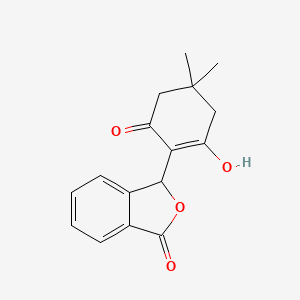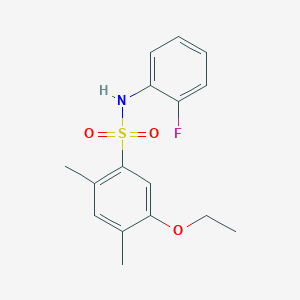
9-Methyl-9H-carbazole-3,6-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9H-carbazole-3,6-dicarbaldehyde is a chemical compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.26 .
Molecular Structure Analysis
The molecular structure of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde consists of a carbazole ring with a methyl group at the 9th position and aldehyde groups at the 3rd and 6th positions . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
9-Methyl-9H-carbazole-3,6-dicarbaldehyde is a colorless to yellow crystal . It is almost insoluble in water but can dissolve in organic solvents . It can decompose under heating and undergo organic reactions .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
9-Methyl-9H-carbazole-3,6-dicarbaldehyde has been studied for its antioxidant properties. Research indicates that derivatives of this compound can act as potent antioxidant agents . The presence of certain substituents can influence the inhibition of oxidative processes, with some derivatives showing up to 80% inhibition at specific concentrations . This suggests potential applications in developing new antioxidant compounds for pharmaceuticals or as preservatives in food and cosmetic industries.
Medicinal Chemistry
In medicinal chemistry, carbazole derivatives, including 9-Methyl-9H-carbazole-3,6-dicarbaldehyde, are known for their biological activities . They have been explored for their potential use in creating new therapeutic agents due to their structural versatility and reactivity at the 3,6-positions, which are crucial for biological interactions.
Organic Electronics
The compound’s structural features make it a candidate for use in organic electronics. Its derivatives have been investigated for their electronic properties, which are essential for the development of organic light-emitting diodes (OLEDs) and other organic electronic devices . The ability to fine-tune the electronic characteristics of these compounds makes them valuable for various applications in this field.
Photophysics
9-Methyl-9H-carbazole-3,6-dicarbaldehyde plays a role in photophysical research. Its derivatives exhibit interesting photophysical properties, such as fluorescence, which can be utilized in the design of new photophysical materials . These materials have potential applications in sensors, imaging, and as components in optoelectronic devices.
Supramolecular Chemistry
In supramolecular chemistry, the compound can be used to design ligands that form complex structures with metals . These structures can have unique properties and functions, such as catalysis, molecular recognition, and self-assembly, which are useful in creating advanced materials and sensors.
Fluorescence Applications
The fluorescence properties of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde derivatives make them suitable for use as fluorescent probes and dyes . They can be applied in biochemical assays, cellular imaging, and as markers in various diagnostic tools due to their ability to emit light upon excitation.
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is often used as a starting material in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It’s known that carbazole derivatives can interact with various biological targets, potentially leading to a range of biochemical effects .
Action Environment
The action of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde can be influenced by various environmental factors . For instance, it should be stored away from heat sources and in a well-ventilated environment . It’s also important to avoid inhaling its vapors or dust, as this could have adverse effects on the respiratory system .
Eigenschaften
IUPAC Name |
9-methylcarbazole-3,6-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-14-4-2-10(8-17)6-12(14)13-7-11(9-18)3-5-15(13)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDBIFUIFFYIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

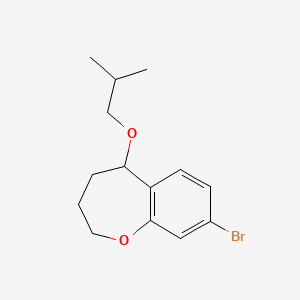
![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)
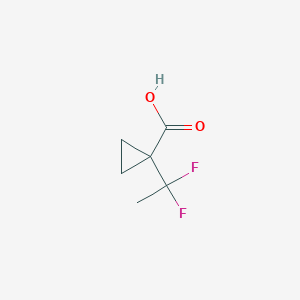
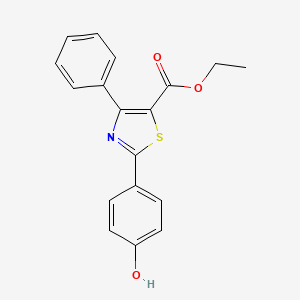
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)
![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)




